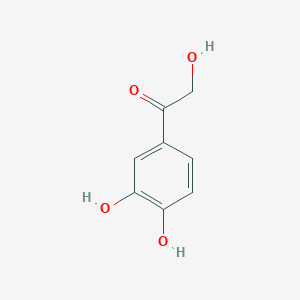

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone, a catechol ketone of significant interest in medicinal chemistry and pharmacology. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes information from structurally analogous compounds and established chemical principles to build a robust profile. This guide covers the predicted physicochemical properties, potential synthetic pathways, and likely biological activities, with a particular focus on its role as a potential modulator of adrenergic signaling pathways. Detailed experimental protocols for synthesis and analysis are proposed, alongside a discussion of its therapeutic potential, to empower researchers in drug discovery and development.

Introduction

This compound belongs to the family of dihydroxyphenyl ketone derivatives, a class of compounds that has garnered considerable attention for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. The core structure, featuring a catechol ring attached to an α-hydroxy ketone moiety, bears a strong resemblance to endogenous catecholamines such as norepinephrine. This structural similarity suggests a high probability of interaction with adrenergic receptors, making it a compelling candidate for investigation in cardiovascular, neurological, and metabolic research.

This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for the study of this compound. By leveraging data from closely related molecules like 3',4'-dihydroxyacetophenone and noradrenalone (2-amino-1-(3,4-dihydroxyphenyl)ethanone), we can infer key characteristics and propose robust methodologies for its synthesis and evaluation[2][3].

Physicochemical Properties

For comparative purposes, the known properties of the closely related compound, 1-(3,4-dihydroxyphenyl)ethanone (3',4'-dihydroxyacetophenone), are presented in Table 1. It is anticipated that the addition of the 2-hydroxy group in the target molecule would increase its polarity and boiling point.

Table 1: Physicochemical Properties of the Analogous Compound 1-(3,4-Dihydroxyphenyl)ethanone

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)ethanone | [2] |

| Synonyms | 3',4'-Dihydroxyacetophenone, Acetopyrocatechol | [2] |

| CAS Number | 1197-09-7 | [2] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [6] |

| Melting Point | 118 °C | [6] |

| Boiling Point | 127 °C | [6] |

| Flash Point | 193.2 °C | [6] |

| Appearance | Solid | [2] |

Synthesis and Spectroscopic Analysis

The synthesis of α-hydroxy ketones is a well-established area of organic chemistry, with several methodologies applicable to the preparation of this compound[7][8][9]. A plausible synthetic route would involve the selective oxidation of a suitable precursor, such as 1-(3,4-dihydroxyphenyl)ethanol, or the α-hydroxylation of 1-(3,4-dihydroxyphenyl)ethanone.

Proposed Synthetic Protocol: α-Hydroxylation of 1-(3,4-Dihydroxyphenyl)ethanone

This protocol is adapted from general methods for the α-hydroxylation of ketones.

Step 1: Protection of Catechol Hydroxyl Groups

-

Rationale: The phenolic hydroxyls of the catechol are sensitive to oxidation and can interfere with the α-hydroxylation reaction. Therefore, they must be protected.

-

Dissolve 1-(3,4-dihydroxyphenyl)ethanone in a suitable solvent such as dichloromethane.

-

Add a protecting group reagent, for example, benzyl bromide, in the presence of a base like potassium carbonate.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction to isolate the protected ketone.

Step 2: α-Bromination

-

Rationale: Introduction of a leaving group at the α-position is necessary for the subsequent nucleophilic substitution with a hydroxide source.

-

Dissolve the protected ketone in a solvent like diethyl ether or tetrahydrofuran (THF).

-

Add a brominating agent, such as N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Isolate the α-bromo ketone intermediate.

Step 3: Nucleophilic Substitution

-

Rationale: Displacement of the bromide with a hydroxide ion yields the α-hydroxy ketone.

-

Dissolve the α-bromo ketone in a mixture of acetone and water.

-

Add a base, such as sodium hydroxide or potassium carbonate, and stir at room temperature.

-

Monitor the reaction for the formation of the protected α-hydroxy ketone.

-

Isolate the product after an appropriate workup.

Step 4: Deprotection

-

Rationale: Removal of the protecting groups to yield the final product.

-

Dissolve the protected α-hydroxy ketone in a suitable solvent.

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove benzyl protecting groups.

-

Purify the final product, this compound, using column chromatography.

Predicted Spectroscopic Data

-

¹H NMR: Aromatic protons of the catechol ring would appear in the range of 6.5-7.5 ppm. The methylene protons adjacent to the hydroxyl and carbonyl groups would likely be a singlet around 4.5-5.0 ppm. The phenolic and alcoholic protons would be observable and exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon would resonate at approximately 190-200 ppm. Aromatic carbons would be in the 110-150 ppm region, and the carbon bearing the hydroxyl group would be around 60-70 ppm.

-

IR Spectroscopy: A broad absorption band for the hydroxyl groups would be expected around 3300-3500 cm⁻¹. A strong carbonyl stretch should appear around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₈H₈O₄ (168.15 g/mol ).

Potential Biological Activity and Mechanism of Action

The structural similarity of this compound to norepinephrine strongly suggests that its primary biological targets are likely to be adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of epinephrine and norepinephrine and are crucial in regulating a multitude of physiological processes[10].

Adrenergic Receptor Signaling

Adrenergic receptors are broadly classified into α and β subtypes, each with further divisions (α₁, α₂, β₁, β₂, β₃)[10]. Ligand binding to these receptors initiates a cascade of intracellular events.

-

β-Adrenergic Signaling: Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses[11][12].

-

α₁-Adrenergic Signaling: These receptors are coupled to the Gq protein. Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC)[10].

-

α₂-Adrenergic Signaling: These receptors are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels[10].

The following diagram illustrates the canonical β-adrenergic signaling pathway, a likely target for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3',4'-Dihydroxyacetophenone | 1197-09-7 | FD32742 [biosynth.com]

- 7. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (CAS 29477-54-1): A Key Intermediate and Norepinephrine-Related Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (CAS 29477-54-1), a significant compound in the field of pharmaceutical sciences. Also known as 2-Hydroxy-3',4'-dihydroxyacetophenone and recognized as a key impurity in the synthesis of Norepinephrine, this molecule holds importance in drug manufacturing, quality control, and research. This document delves into its physicochemical properties, plausible synthetic routes, analytical characterization, potential biological significance, and its role in drug development, particularly in the context of catecholamine pharmacology.

Introduction: The Significance of a Norepinephrine-Related Compound

This compound is a catechol-containing organic compound that has garnered attention primarily due to its close structural relationship with the vital neurotransmitter and hormone, norepinephrine. Its presence as a process-related impurity in the manufacturing of norepinephrine underscores the need for a thorough understanding of its chemical and biological properties to ensure the safety and efficacy of the final drug product. Furthermore, its structural features, including the dihydroxyphenyl moiety, suggest potential intrinsic biological activities that warrant investigation.

This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, characterization, and potential pharmacological relevance. By providing a detailed examination, we seek to equip researchers and drug development professionals with the foundational knowledge required for its study and management in a pharmaceutical setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical characterization. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value/Prediction | Source/Basis |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 2-Hydroxy-3',4'-dihydroxyacetophenone, Norepinephrine Impurity 3 | |

| CAS Number | 29477-54-1 | |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Predicted to be an off-white to light brown solid | Analogy to related dihydroxyacetophenones |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water. | Structural analysis and data from similar compounds. |

| Melting Point | Not available. Related compounds like 3',4'-Dihydroxyacetophenone have a melting point of 118°C. | [2] |

| pKa | The phenolic hydroxyl groups are expected to have pKa values in the range of 8-10. | General pKa of phenols. |

Synthesis and Purification

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and syntheses of structurally related molecules.

A likely precursor for the synthesis is 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. The introduction of a hydroxyl group at the alpha-position to the ketone can be achieved through a nucleophilic substitution reaction.

Proposed Synthetic Pathway

References

Unveiling the Natural Presence of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: A Technical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a catechol-containing aromatic ketone, represents a molecule of significant interest due to its structural similarity to known bioactive acetophenones and catecholamines. Despite its potential, documented evidence of its natural occurrence is notably scarce in publicly available literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for its discovery and characterization. We pivot from a simple catalog of sources to a methodological roadmap, synthesizing data from structurally analogous compounds to identify promising plant genera for investigation. This document details the hypothetical biosynthesis of the target molecule, provides field-proven protocols for extraction and isolation, outlines a robust analytical workflow for its unambiguous identification, and discusses its potential biological activities. This guide is designed to equip researchers, natural product chemists, and drug development professionals with the strategy and techniques necessary to explore the presence of this elusive but potentially valuable phytochemical.

Introduction: The Case for a Molecule in Hiding

Acetophenones are a widespread class of naturally occurring phenolic compounds, with over 250 derivatives identified across more than 24 plant families and various fungi.[1][2] These molecules are not merely metabolic curiosities; they are integral to plant defense mechanisms and serve as precursors for pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3]

The subject of this guide, This compound (also known as 2-hydroxy-3',4'-dihydroxyacetophenone), possesses a compelling chemical architecture. Its 3,4-dihydroxyphenyl (catechol) moiety is a well-established pharmacophore responsible for potent antioxidant and metal-chelating properties. However, a thorough review of the scientific literature reveals a conspicuous absence of confirmed natural sources for this specific structure.

This guide, therefore, adopts a proactive and predictive approach. By examining the established natural distribution of its closest structural relatives, we can construct a logical and scientifically-grounded search image. We will treat the molecule not as a confirmed entity to be cataloged, but as a high-potential target to be discovered. This document provides the scientific rationale and the practical tools to undertake that search.

Natural Occurrence of Structurally Related Acetophenones: A Roadmap to Discovery

While this compound remains unconfirmed, its structural isomers and precursors have been successfully isolated from numerous natural sources. The prevalence of these analogs within specific plant genera offers the most promising starting point for targeted screening. The following table summarizes the documented occurrences of key related dihydroxyacetophenones.

| Compound Name | Structure | Natural Source(s) | Plant Part(s) | Reference(s) |

| 3',4'-Dihydroxyacetophenone | 1-(3,4-Dihydroxyphenyl)ethanone | Picea glauca (White Spruce), Picea obovata (Siberian Spruce), Phellinus igniarius | Foliage, Fungi | [4][5] |

| 2',4'-Dihydroxyacetophenone | 1-(2,4-Dihydroxyphenyl)ethanone | Vincetoxicum paniculatum, Daldinia eschscholtzii, Cynanchum bungei | Roots, Fungi | [6][7] |

| p-Hydroxyacetophenone (Piceol) | 1-(4-Hydroxyphenyl)ethanone | Artemisia capillaris, Cynanchum otophyllum, Picea glauca | Whole Plant, Roots, Foliage | [8][9] |

Field-Proven Insight: The data strongly implicates the genera Picea and, notably, Cynanchum as prime candidates for investigation. The genus Cynanchum is particularly rich in diverse acetophenone derivatives and C21 steroids, indicating a robust and versatile biosynthetic machinery for producing such phenolic compounds.[10][11] Researchers should prioritize screening species from these genera in the search for this compound.

Hypothetical Biosynthesis: From Shikimate to the Final Hydroxylation

The biosynthesis of acetophenones in plants is rooted in the shikimate pathway, which provides the essential aromatic amino acid precursor, L-phenylalanine.[12] From there, a multi-step enzymatic cascade, analogous in part to fatty acid degradation, shortens the carbon side chain to yield the characteristic acetophenone skeleton.[8][12]

We propose a hypothetical biosynthetic pathway for this compound, culminating in a final, critical enzymatic transformation:

-

Shikimate Pathway: The pathway begins with phosphoenolpyruvate (PEP) and erythrose 4-phosphate, leading to chorismate and ultimately L-phenylalanine .

-

Phenylpropanoid Pathway Entry: Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form trans-Cinnamic acid .

-

β-Oxidative Chain Shortening: A series of enzymatic reactions (hydration, oxidation, thiolysis) shortens the three-carbon side chain of cinnamic acid (likely as its CoA ester) by two carbons, yielding an acetyl-CoA derivative.

-

Formation of the Precursor: This process, along with subsequent modifications, leads to the formation of 3',4'-Dihydroxyacetophenone , a known natural product.[5]

-

Final Hydroxylation (Hypothesized): The crucial, final step is the regioselective hydroxylation of the acetyl methyl group of 3',4'-Dihydroxyacetophenone. This reaction would be catalyzed by a specific hydroxylase , likely a cytochrome P450 monooxygenase, to yield the target molecule, This compound .

Caption: Hypothetical biosynthesis of this compound.

Protocol for Extraction and Isolation from a Candidate Source

This protocol describes a robust, multi-stage process for the extraction and isolation of polar phenolic compounds, including potentially this compound, from a candidate plant source such as the roots of Cynanchum stauntonii.

Causality Statement: The choice of a sequential extraction with solvents of increasing polarity (from n-hexane to ethyl acetate to methanol) is a cornerstone of natural product chemistry. This method, known as fractionation, systematically separates compounds based on their solubility. Non-polar compounds (lipids, waxes) are removed first by hexane, followed by compounds of intermediate polarity (many phenolics, flavonoids) in the ethyl acetate fraction, and finally the most polar compounds (glycosides, polar phenolics) in the methanol fraction. This systematic separation is critical for reducing the complexity of the extract, which simplifies subsequent chromatographic purification and increases the likelihood of isolating the target compound.

Protocol: Extraction and Fractionation

-

Material Preparation:

-

Air-dry the roots of Cynanchum stauntonii in the shade until brittle.

-

Grind the dried roots into a coarse powder (20-40 mesh) using a mechanical grinder.

-

-

Initial Maceration:

-

Macerate 1 kg of the powdered root material in 5 L of 95% ethanol at room temperature for 72 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper. Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to yield the crude ethanol extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude ethanol extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Perform sequential liquid-liquid partitioning by extracting three times with 500 mL of n-hexane. Combine the n-hexane layers (Fraction A: Non-polar).

-

Next, extract the remaining aqueous layer three times with 500 mL of ethyl acetate. Combine the ethyl acetate layers (Fraction B: Medium-polar). This is the most likely fraction to contain the target compound.

-

The remaining aqueous layer constitutes Fraction C (Polar).

-

Concentrate each fraction (A, B, and C) to dryness in vacuo.

-

-

Column Chromatography of the Target Fraction (Fraction B):

-

Prepare a silica gel (70-230 mesh) column (e.g., 5 cm diameter x 60 cm length) packed using a slurry method with n-hexane.

-

Adsorb 10 g of the dried Fraction B onto 20 g of silica gel and load it carefully onto the top of the prepared column.

-

Elute the column using a step-gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v), 100% ethyl acetate, and finally ethyl acetate:methanol mixtures (e.g., 9:1, 1:1 v/v).

-

Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) and visualizing under UV light (254 nm and 365 nm) and with a vanillin-sulfuric acid staining reagent.

-

Pool fractions with similar TLC profiles for further purification.

-

-

Preparative HPLC for Final Purification:

-

Subject the pooled, promising fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase to achieve high-resolution separation and isolate the pure compound.

-

Analytical Workflow for Identification and Quantification

Unambiguous identification of a novel natural product requires a multi-faceted analytical approach. A standard workflow combines chromatographic separation with spectroscopic analysis to determine purity, structure, and quantity.

Caption: A standard analytical workflow for natural product discovery.

Protocol: HPLC-DAD Method for Detection and Quantification

This protocol is adapted from established methods for analyzing dihydroxyacetophenones and serves as a robust starting point.[7][13]

-

Instrumentation and Conditions:

-

System: HPLC system with a Diode Array Detector (DAD) or UV detector, pump, and autosampler.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: Start with 10% B, increase linearly to 40% B over 25 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at 280 nm, a common wavelength for phenolic compounds. Acquire full spectra (200-400 nm) with the DAD to determine the absorbance maximum (λmax) of the target peak.

-

-

Sample and Standard Preparation:

-

Sample: Dissolve the dried extract or purified fraction in the mobile phase (initial conditions) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Standard (if synthesized/available): Prepare a stock solution of this compound (100 µg/mL) in methanol. Create a calibration curve by preparing serial dilutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

-

-

Analysis and Identification:

-

Inject the sample and compare the retention time and UV spectrum of the peak of interest with the reference standard.

-

For unambiguous confirmation, collect the peak fraction and subject it to Liquid Chromatography-Mass Spectrometry (LC-MS) . The expected [M-H]⁻ ion in negative ESI mode would be m/z 167.03. Further fragmentation (MS/MS) can confirm the structure.

-

For complete structural elucidation of a novel compound, isolation of several milligrams is required for Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Potential Biological Activities and Therapeutic Significance

The therapeutic potential of this compound can be inferred from its key structural features.

-

Antioxidant Activity: The catechol ring is a powerful hydrogen-donating system, capable of scavenging a wide range of reactive oxygen species (ROS). This is a well-documented property of catechol-containing compounds.[14] We hypothesize that the title compound will exhibit potent activity in assays such as DPPH and ABTS radical scavenging.

-

Anti-inflammatory Effects: Many natural acetophenones, particularly those with hydroxyl substitutions, demonstrate significant anti-inflammatory activity.[1][15] This is often achieved through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating signaling pathways such as NF-κB.

-

Other Potential Activities: Given the structural similarity to adrenergic neurotransmitter metabolites, exploring interactions with adrenergic receptors or enzymes involved in catecholamine metabolism (e.g., COMT) could be a fruitful line of inquiry.

Conclusion and Future Directions

The discovery of novel bioactive molecules from natural sources is a critical endeavor in drug development. While this compound has yet to be formally reported as a natural product, a compelling, evidence-based case can be made for its existence, particularly within plant genera like Cynanchum and Picea. Its potential as a potent antioxidant and anti-inflammatory agent underscores the importance of its discovery.

The immediate priorities for future research are clear:

-

Targeted Screening: Employ the analytical methods outlined herein to systematically screen extracts from candidate species.

-

Biosynthetic Enzyme Discovery: Once the compound is identified, work to isolate and characterize the specific hydroxylase responsible for its synthesis.

-

Pharmacological Validation: Upon successful isolation or synthesis, conduct a thorough in-vitro and in-vivo evaluation of its biological activities to confirm the hypothesized therapeutic potential.

This guide provides the strategic and technical foundation for these next steps, paving the way for the potential discovery of a new and valuable natural product.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-dihydroxyacetophenone, 1197-09-7 [thegoodscentscompany.com]

- 5. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of the biosynthesis of two hydroxyacetophenones in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

A Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (DOPEGAL): Nomenclature, Metabolism, and Analysis

Executive Summary

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is a critical, yet often overlooked, intermediate in catecholamine metabolism. Known more commonly by its synonym 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), this reactive aldehyde is the direct product of norepinephrine and epinephrine deamination by monoamine oxidase (MAO).[1][2][3] Its position at a metabolic crossroads, leading to either a reduced alcohol or an oxidized carboxylic acid, makes it a key regulator of catecholamine breakdown.[2][4][5] Furthermore, a growing body of evidence implicates DOPEGAL as a neurotoxic agent, with its accumulation linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6][7][8] This guide provides an in-depth overview of DOPEGAL's chemical identity, its complex biological roles, and a detailed protocol for its indirect quantification in biological samples, serving as a vital resource for researchers in neurobiology and drug development.

Nomenclature and Physicochemical Properties

The compound is known by several names in scientific literature, which can be a source of confusion. The table below consolidates its nomenclature and key chemical identifiers.

| Property | Value | Source(s) |

| IUPAC Name | (3,4-Dihydroxyphenyl)(hydroxy)acetaldehyde | [2] |

| Primary Synonym | 3,4-Dihydroxyphenylglycolaldehyde | [1][2][9] |

| Acronym | DOPEGAL, DOPGAL, DHPGALD | [2] |

| Other Names | 3,4-Dihydroxymandelaldehyde (DHMAL), Norepinephrine aldehyde, Noradrenaline aldehyde | [2] |

| CAS Number | 13023-73-9 | [2][9] |

| PubChem CID | 151725 | [2] |

| Molecular Formula | C₈H₈O₄ | [2][9] |

| Molar Mass | 168.15 g·mol⁻¹ | [2][9] |

Biogenesis and Metabolic Fate

DOPEGAL does not act as a classical signaling molecule but rather as a transient, high-energy intermediate. Its significance is defined by the enzymatic processes that create and consume it.

Formation from Catecholamines

DOPEGAL is formed intraneuronally from the oxidative deamination of norepinephrine (noradrenaline) and epinephrine (adrenaline) by the enzyme monoamine oxidase (MAO), primarily the MAO-A isoform, which is located on the outer mitochondrial membrane.[1][8][10] This initial step converts the primary amine group of the catecholamine into a reactive aldehyde.

The Critical Metabolic Juncture

Once formed, DOPEGAL is immediately metabolized via one of two competing enzymatic pathways. The balance between these pathways is crucial, as it dictates the final metabolic products and mitigates the potential toxicity of the aldehyde itself.[4][6]

-

Reductive Pathway (Major Route): Aldehyde reductase (ALR) and aldose reductase (AR) rapidly convert DOPEGAL to its corresponding alcohol, 3,4-dihydroxyphenylglycol (DHPG).[2][4][5] In sympathetic neurons, this is the predominant metabolic route, making DHPG the major downstream metabolite of norepinephrine.[4][5]

-

Oxidative Pathway (Minor Route): Aldehyde dehydrogenase (ALDH) enzymes oxidize DOPEGAL to form 3,4-dihydroxymandelic acid (DHMA).[2][4][6] Under normal physiological conditions, this is a minor pathway. However, if aldehyde reductase activity is inhibited, the flux can be shunted towards DHMA production.[4]

The preference for the reductive pathway is attributed to the presence of the β-hydroxyl group on the side chain of norepinephrine and epinephrine, which favors reduction by ALR/AR over oxidation by ALDH.[10]

References

- 1. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]

- 3. Neurotoxicity of MAO metabolites of catecholamine neurotransmitters: role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of aldehyde/aldose reductase inhibition on neuronal metabolism of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldose reductase: an aldehyde scavenging enzyme in the intraneuronal metabolism of norepinephrine in human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3,4-Dihydroxyphenylglycolaldehyde (Dopegal) [lgcstandards.com]

- 10. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (Arterenone)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Arterenone, a Key Norepinephrine Metabolite and Bioactive Ketone

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, also known by its trivial names Arterenone or Noradrenaline Ketone, is a catecholamine derivative of significant interest in pharmacology and medicinal chemistry. As a primary metabolite of the essential neurotransmitter and hormone norepinephrine, it occupies a critical junction in catecholamine metabolism. Its structure, featuring a catechol ring and an α-hydroxy ketone moiety, suggests a rich potential for biological activity, spanning from receptor modulation to potent antioxidant effects.

This technical guide provides a comprehensive review of Arterenone, consolidating current knowledge on its synthesis, physicochemical properties, and biological significance. We delve into detailed experimental protocols, explain the scientific rationale behind methodological choices, and propose avenues for future research. This document is designed to serve as a foundational resource for professionals engaged in drug discovery, neuropharmacology, and antioxidant research, enabling a deeper understanding and exploration of this multifaceted molecule.

I. Chemical Properties and Synthesis

Arterenone's chemical identity is rooted in its catechol structure, which is highly susceptible to oxidation, and the reactive α-hydroxy ketone group. Understanding its synthesis is fundamental for any research endeavor, as the purity and characterization of the compound underpin the validity of all subsequent biological assays.

Physicochemical Properties

A summary of Arterenone's key properties is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | Arterenone, Noradrenaline Ketone, Noradrenalone | PubChem[1] |

| CAS Number | 499-61-6 | PubChem[1] |

| Molecular Formula | C₈H₈O₄ | PubChem[1] |

| Molecular Weight | 168.15 g/mol | PubChem[1] |

| Melting Point | 235 °C (decomposition) | LookChem[2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| pKa | 7.89 ± 0.20 (Predicted) | LookChem[2] |

Note: Some properties are predicted and should be confirmed experimentally.

Synthetic Pathway: A Two-Step Approach

The synthesis of Arterenone is not widely published as a standalone procedure but can be effectively adapted from patent literature focused on the industrial production of norepinephrine, where its amino-precursor is a key intermediate. The proposed pathway involves a Friedel-Crafts-type acylation followed by hydrolysis.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized methodology based on established chemical principles and patent literature.

Step 1: Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Precursor)

-

Rationale: This step utilizes a Lewis acid-catalyzed Friedel-Crafts acylation. Zinc chloride activates the catechol ring, making it susceptible to electrophilic attack by an activated glycine derivative. 1,2-dichloroethane is chosen as a non-polar solvent suitable for this reaction type.

-

Procedure:

-

To a reaction vessel containing 1,2-dichloroethane, add zinc chloride (catalyst) and cool the mixture to 10-15 °C with stirring.

-

Add catechol in batches, ensuring the temperature remains stable. Continue stirring for 30 minutes.

-

Heat the mixture to 70 °C.

-

Prepare a solution of glycine in 1,2-dichloroethane and add it dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-20 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

After cooling to room temperature, quench the reaction by adding dilute hydrochloric acid. Stir for 2-3 hours.

-

Filter the resulting solid. Neutralize the solid with an aqueous solution of sodium bicarbonate to a pH of ~6.7-7.0.

-

Filter, wash with water, and dry the solid to yield the product, 2-amino-1-(3,4-dihydroxyphenyl)ethanone.

-

Step 2: Hydrolysis to this compound (Arterenone)

-

Rationale: The amino group of the precursor is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a standard transformation for converting primary amines to alcohols.

-

Procedure:

-

Dissolve the precursor from Step 1 in dilute sulfuric or hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. This forms the diazonium salt intermediate.

-

After the addition is complete, allow the mixture to stir at low temperature for 30 minutes.

-

Gently warm the solution to room temperature and then heat to 50-60 °C. Nitrogen gas will evolve as the diazonium salt hydrolyzes.

-

Once gas evolution ceases, cool the reaction mixture.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure Arterenone.

-

II. Analytical Characterization

Rigorous characterization is a self-validating step to confirm the identity and purity of the synthesized Arterenone before its use in biological assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the catechol ring (typically between 6.5-7.5 ppm), a singlet for the methylene protons adjacent to the carbonyl and hydroxyl groups, and signals for the hydroxyl protons (which may be broad and exchangeable with D₂O).

-

13C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals will include those for the carbonyl carbon (~190-200 ppm), the carbons of the dihydroxyphenyl ring (~110-150 ppm), and the methylene carbon (~60-70 ppm)[3].

-

Rationale: NMR is the gold standard for structural elucidation, providing unambiguous information about the carbon-hydrogen framework of the molecule[4]. 2D NMR techniques like COSY and HSQC should be employed for complete assignment.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The exact mass of Arterenone (C₈H₈O₄) is 168.0423 Da. The observed mass should be within a 5 ppm error.

-

Rationale: MS provides highly accurate molecular weight data, confirming the molecular formula and serving as a crucial purity check[5].

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the O-H (broad, ~3300-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), C=O (strong, ~1680 cm⁻¹), and C-O (~1200-1300 cm⁻¹) functional groups.

-

Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

As a reference, the United States Pharmacopeia (USP) notes that Arterenone, as an impurity in norepinephrine, can be detected by its absorbance at 310 nm[6]. This provides a straightforward method for quantification in certain contexts.

-

Rationale: UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions involving chromophoric species like Arterenone.

-

III. Biological Activity and Mechanisms of Action

The biological profile of Arterenone is largely inferred from its structural features and its relationship to norepinephrine. The catechol moiety is a strong indicator of antioxidant potential, while its overall structure as a norepinephrine metabolite suggests possible interactions with adrenergic systems.

Metabolic Context: The Formation of Arterenone

Arterenone is a metabolite in the catecholamine pathway. Norepinephrine can be metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[7]. The formation of Arterenone is a less common pathway compared to the production of vanillylmandelic acid (VMA), but it represents an oxidative transformation of the norepinephrine side chain.

Antioxidant Activity

-

Mechanism: Dihydroxyphenyl ketones are potent antioxidants[7]. The catechol ring of Arterenone can readily donate hydrogen atoms from its two hydroxyl groups to neutralize free radicals, such as reactive oxygen species (ROS). This process stabilizes the free radicals and terminates damaging oxidative chain reactions.

-

Experimental Validation: The antioxidant capacity should be quantified using established in vitro assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Rationale: This assay provides a rapid and reliable measure of a compound's ability to act as a free radical scavenger. The purple DPPH radical is reduced by an antioxidant to a yellow, non-radical form, and the change in absorbance is measured spectrophotometrically. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is a standard metric of antioxidant potency.

-

Procedure:

-

Prepare a stock solution of Arterenone in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions of the Arterenone stock solution.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well plate, add 100 µL of each Arterenone dilution to wells in triplicate.

-

Add 100 µL of the DPPH solution to each well. Include a control (solvent + DPPH) and a blank (solvent + solvent).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

Plot the percentage of scavenging against the concentration of Arterenone and determine the IC₅₀ value from the resulting curve.

-

Potential Neuroprotective Effects

-

Hypothesis: Oxidative stress and inflammation are key contributors to neuronal damage in neurodegenerative diseases. As a potent antioxidant, Arterenone may protect neurons from such damage. Its structural similarity to norepinephrine also suggests it could modulate neuronal signaling pathways involved in cell survival.

-

Experimental Validation: Neuroprotective effects can be assessed using cell-based assays that model neurotoxic insults.

Protocol: Neuroprotection Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

-

Rationale: The SH-SY5Y neuroblastoma cell line is a widely used model for studying neurotoxicity. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death. The ability of Arterenone to preserve cell viability in this model provides evidence of its neuroprotective potential.

-

Procedure:

-

Culture SH-SY5Y cells in appropriate media in a 96-well plate until they reach ~80% confluency.

-

Pre-treat the cells with various concentrations of Arterenone for 2-4 hours.

-

Induce oxidative stress by adding a predetermined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells (excluding the untreated control wells).

-

Incubate for 24 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO or isopropanol.

-

Measure the absorbance at 570 nm.

-

Express cell viability as a percentage of the untreated control. A dose-dependent increase in viability in the Arterenone-treated groups compared to the H₂O₂-only group indicates neuroprotection.

-

Interaction with Adrenergic Systems

-

Hypothesis: As the ketone derivative of norepinephrine, Arterenone may act as an agonist or antagonist at adrenergic receptors (alpha and beta subtypes). Its affinity and efficacy at these receptors would determine its pharmacological profile.

-

Experimental Validation: Radioligand binding assays and functional assays are required to characterize these interactions.

Protocol: Adrenergic Receptor Binding Assay

-

Rationale: This assay determines the affinity (Ki) of Arterenone for a specific receptor subtype by measuring its ability to compete with a known radiolabeled ligand.

-

Procedure:

-

Use cell membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α₁, β₂).

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁ receptors) and varying concentrations of Arterenone.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity retained on the filter using liquid scintillation counting.

-

Plot the percentage of specific binding against the concentration of Arterenone.

-

Calculate the IC₅₀ (concentration of Arterenone that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

IV. Future Directions and Conclusion

This compound (Arterenone) stands as a compound of considerable, yet largely untapped, potential. While its existence as a norepinephrine metabolite is established, its specific biological roles and pharmacological activities remain poorly defined in the public literature.

The immediate priorities for future research should involve:

-

Systematic Synthesis and Characterization: Establishing a robust, well-documented synthesis and obtaining a complete set of analytical data (NMR, MS, IR, X-ray crystallography) for a pure reference standard.

-

Quantitative Biological Profiling: Determining the IC₅₀/EC₅₀ values for its antioxidant, anti-inflammatory, and neuroprotective activities using the protocols outlined in this guide.

-

Comprehensive Pharmacological Screening: Evaluating its binding affinity and functional activity across the full panel of adrenergic and dopaminergic receptors to elucidate its mechanism of action as a potential neuromodulator.

References

- 1. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone|lookchem [lookchem.com]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry | EurekAlert! [eurekalert.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 7. L-NORADRENALINE BITARTRATE(108341-18-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (Noradrenalone)

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a catecholamine derivative commonly known as Noradrenalone. While not as extensively studied as its parent compound, norepinephrine, Noradrenalone holds significance as a key metabolite and a critical impurity in pharmaceutical preparations of norepinephrine. This document, intended for researchers, scientists, and professionals in drug development, delves into the historical context of its discovery within the broader field of catecholamine research, outlines a robust synthetic pathway, provides detailed methodologies for its characterization, and discusses its biological relevance. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding of this compound.

Introduction and Significance

This compound, or Noradrenalone, is a ketone derivative of the vital neurotransmitter and hormone norepinephrine.[1] Its structure, featuring a catechol ring and a hydroxyethanone side chain, places it within the catecholamine family, a class of molecules crucial for various physiological processes. The general function of norepinephrine is to mobilize the brain and body for action.

The primary significance of Noradrenalone in the pharmaceutical and medical fields stems from its status as a known impurity and metabolite of norepinephrine.[2] As such, its synthesis and characterization are of paramount importance for the quality control of norepinephrine-based medications, which are used to treat conditions like severe hypotension and septic shock.[3] Understanding the biological activity and metabolic fate of Noradrenalone is crucial for a complete toxicological and pharmacological profile of norepinephrine.

This guide will provide a detailed exploration of Noradrenalone, from its conceptual discovery within the history of catecholamine research to practical, field-proven methodologies for its synthesis and characterization.

Historical Context: The Dawn of Catecholamine Research

The discovery of Noradrenalone is intrinsically linked to the broader history of catecholamine research, which began in the late 19th and early 20th centuries. The initial focus was on the "active principle" of the adrenal gland, leading to the isolation and synthesis of adrenaline (epinephrine).[1] This pioneering work laid the foundation for understanding the sympathetic nervous system and its chemical messengers.

The subsequent identification of norepinephrine as the primary neurotransmitter of the sympathetic nervous system was a landmark achievement.[1] The biosynthetic pathway of catecholamines, starting from the amino acid tyrosine, was elucidated over several decades, revealing a series of enzymatic conversions.[4]

While a singular "discovery" paper for Noradrenalone is not prominent in the historical literature, its existence as a metabolite and a synthetic precursor/impurity became apparent with the development of analytical techniques to study the metabolism and degradation of norepinephrine. The enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) were identified as key players in the breakdown of catecholamines, leading to a variety of metabolites, including ketone derivatives like Noradrenalone.[1]

The synthesis of Noradrenalone and its amino-derivative, 2-amino-1-(3,4-dihydroxyphenyl)ethanone, has been driven by the need for analytical standards and for precursors in the synthesis of other catecholamine derivatives.

Synthesis of this compound (Noradrenalone)

The synthesis of Noradrenalone can be approached through several routes, with the Friedel-Crafts acylation of a protected catechol being a common and logical strategy. This method offers a direct way to introduce the desired acyl group onto the aromatic ring.[2] The following protocol is a robust and well-established method for synthesizing Noradrenalone, drawing from principles of classic organic reactions and adaptations for catechol-containing compounds.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The overall synthetic strategy involves three main stages:

-

Protection of Catechol: The hydroxyl groups of catechol are protected to prevent unwanted side reactions during the Friedel-Crafts acylation.

-

Friedel-Crafts Acylation: The protected catechol is reacted with a suitable acylating agent to introduce the 2-hydroxyethanone side chain.

-

Deprotection: The protecting groups are removed to yield the final product, Noradrenalone.

Caption: Proposed synthetic workflow for Noradrenalone.

Detailed Experimental Protocol

Step 1: Protection of Catechol (Preparation of Veratrole)

-

Rationale: The free hydroxyl groups of catechol are acidic and can react with the Lewis acid catalyst used in the Friedel-Crafts acylation, deactivating it. Therefore, protection is essential. Methylation is a common and effective protection strategy.

-

Procedure:

-

To a solution of catechol (1 mole) in a suitable solvent such as ethanol, add a base like sodium hydroxide (2.2 moles).

-

To this solution, add dimethyl sulfate (2.2 moles) dropwise while maintaining the temperature below 40°C.

-

After the addition is complete, reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the product, 1,2-dimethoxybenzene (veratrole), with an organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the veratrole by distillation.

-

Step 2: Friedel-Crafts Acylation of Veratrole

-

Rationale: This step introduces the desired carbon skeleton onto the aromatic ring. Methoxyacetyl chloride is a suitable acylating agent. A strong Lewis acid like aluminum chloride is required to activate the acyl chloride.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 moles) in a dry, non-polar solvent like dichloromethane.

-

Cool the suspension to 0°C and add methoxyacetyl chloride (1 mole) dropwise.

-

To this mixture, add a solution of veratrole (1 mole) in dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)-2-methoxyethanone.

-

Purify the product by column chromatography on silica gel.

-

Step 3: Demethylation (Deprotection) to Yield Noradrenalone

-

Rationale: The final step is the removal of the methyl protecting groups to reveal the free hydroxyl groups of the catechol moiety. Boron tribromide (BBr₃) is a powerful and effective reagent for the cleavage of aryl methyl ethers.

-

Procedure:

-

Dissolve the purified 1-(3,4-dimethoxyphenyl)-2-methoxyethanone (1 mole) in dry dichloromethane under an inert atmosphere.

-

Cool the solution to -78°C (a dry ice/acetone bath).

-

Add a solution of boron tribromide (3.5 moles) in dichloromethane dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Noradrenalone.

-

Purify the final product by recrystallization or column chromatography.

-

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized Noradrenalone. The following are the expected analytical data based on its structure and data from closely related compounds.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Noradrenalone, Arterenone |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Aromatic H (position 6) |

| ~7.3 | dd | 1H | Aromatic H (position 2) |

| ~6.9 | d | 1H | Aromatic H (position 5) |

| ~4.8 | s | 2H | -CH₂-OH |

Table 2: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O |

| ~150 | Aromatic C-OH (position 4) |

| ~145 | Aromatic C-OH (position 3) |

| ~128 | Aromatic C (position 1) |

| ~123 | Aromatic C-H (position 6) |

| ~116 | Aromatic C-H (position 5) |

| ~115 | Aromatic C-H (position 2) |

| ~70 | -CH₂-OH |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 (broad) | O-H stretching (phenolic and alcoholic) |

| ~3050 | Aromatic C-H stretching |

| ~1670 | C=O stretching (ketone) |

| ~1600, ~1520 | Aromatic C=C stretching |

| ~1280 | C-O stretching (phenolic) |

| ~1050 | C-O stretching (alcoholic) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 169.04 | [M+H]⁺ |

| 151.03 | [M+H - H₂O]⁺ |

| 123.04 | [M+H - H₂O - CO]⁺ |

Biological Context and Potential Applications

Noradrenalone's primary biological relevance is as a metabolite of norepinephrine. The metabolism of norepinephrine is a complex process involving multiple enzymes, primarily MAO and COMT.[1] The formation of Noradrenalone likely occurs through oxidative deamination of norepinephrine, although this is a minor pathway compared to the formation of other metabolites like vanillylmandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG).

Caption: Simplified metabolic pathway of norepinephrine.

Due to its structural similarity to norepinephrine, Noradrenalone may possess some degree of biological activity, potentially interacting with adrenergic receptors. However, there is limited publicly available data on its specific pharmacological effects. Further research is warranted to explore its potential as a pharmacological agent or as a biomarker for certain metabolic states.

The primary application of synthesized Noradrenalone is as a reference standard in analytical chemistry. Its availability is crucial for the development and validation of methods to detect and quantify impurities in norepinephrine drug products, ensuring their safety and efficacy.

Conclusion

This compound (Noradrenalone) is a compound of significant interest in the fields of pharmaceutical chemistry and drug metabolism. While its "discovery" was a gradual outcome of the broader exploration of catecholamine biochemistry rather than a singular event, its importance as a metabolite and impurity of norepinephrine is well-established. The synthetic protocol outlined in this guide, based on the principles of Friedel-Crafts acylation, provides a reliable method for its preparation. The provided characterization data, while predictive, offers a solid foundation for its identification and quality control. Further research into the specific biological activities of Noradrenalone may unveil new pharmacological insights and applications.

References

- 1. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Noradrenaline hydrochloride | C8H12ClNO3 | CID 11672905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-NORADRENALINE(138-65-8) IR Spectrum [m.chemicalbook.com]

- 8. DL-NORADRENALINE HYDROCHLORIDE(55-27-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical Properties of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (DOPEGAL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a molecule more commonly known in the scientific community as 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) or 3,4-dihydroxymandelaldehyde (DHMAL). As a critical metabolite of the neurotransmitters norepinephrine and epinephrine, DOPEGAL plays a significant role in neurobiology and is implicated in the pathology of neurodegenerative diseases. This document synthesizes information on its physicochemical characteristics, spectroscopic profile, metabolic pathways, and predicted pharmacokinetic and toxicological properties. Detailed methodologies for its synthesis and computational analysis are also presented to provide a holistic understanding for researchers in pharmacology, neuroscience, and drug development.

Introduction: The Dual Nature of a Catecholamine Metabolite

This compound, or DOPEGAL, is an endogenous aldehyde formed through the oxidative deamination of norepinephrine and epinephrine by the enzyme monoamine oxidase (MAO).[1][2] While a natural product of catecholamine metabolism, elevated levels of DOPEGAL have been identified as a potent neurotoxin.[1][3] Its accumulation in noradrenergic neurons, particularly within the locus coeruleus, has been linked to neuronal death and the progression of neurodegenerative disorders such as Alzheimer's disease.[3] Understanding the fundamental theoretical properties of DOPEGAL is therefore crucial for elucidating its physiological and pathological roles and for the development of potential therapeutic interventions.

This guide delves into the core chemical and biological attributes of DOPEGAL, providing a foundational resource for scientists investigating its mechanisms of action and exploring it as a potential biomarker or therapeutic target.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key physicochemical parameters of DOPEGAL.

| Property | Value | Source |

| IUPAC Name | (3,4-Dihydroxyphenyl)(hydroxy)acetaldehyde | [1] |

| Synonyms | 3,4-Dihydroxyphenylglycolaldehyde, DOPEGAL, 3,4-dihydroxymandelaldehyde, DHMAL | [1][2] |

| CAS Number | 13023-73-9 | [4] |

| Molecular Formula | C₈H₈O₄ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

| Melting Point | >60°C (with decomposition) | [5] |

| Solubility | Slightly soluble in aqueous acid, DMSO, methanol, and water. | [5] |

| Canonical SMILES | C1=CC(=C(C=C1C(C=O)O)O)O | [2] |

| Storage and Stability | Long-term storage is recommended at -20°C. The compound is hygroscopic and should be stored under an inert atmosphere.[5] For plasma samples, storage at -80°C is recommended to prevent degradation.[6] |

Synthesis of DOPEGAL

The synthesis of DOPEGAL can be achieved through both enzymatic and chemical routes, which are essential for producing standards for analytical studies and for in vitro experimental work.

Enzymatic Synthesis

DOPEGAL is endogenously produced from norepinephrine via the action of monoamine oxidase A (MAO-A).[7] An in vitro enzymatic synthesis can be performed to mimic this biological process.

Protocol for Enzymatic Synthesis: [8]

-

Reaction Setup: Incubate norepinephrine with a purified monoamine oxidase A enzyme preparation in a suitable buffer system (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Cofactors: Ensure the presence of necessary cofactors for MAO-A activity, if required by the specific enzyme preparation.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing for the presence of DOPEGAL using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Purification: Upon completion, the DOPEGAL can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

Caption: Enzymatic conversion of norepinephrine to DOPEGAL by MAO-A.

Chemical Synthesis

A convenient chemical synthesis route starts from a protected dihydroxyphenylacetic acid methyl ester.[1]

Key Steps in Chemical Synthesis: [1]

-

Protection: The hydroxyl groups of 3,4-dihydroxyphenylacetic acid methyl ester are protected, for instance, as tetrahydropyranyl (THP) ethers.

-

Hydroxylation: The α-carbon is hydroxylated using an oxidizing agent such as a Davis oxaziridine reagent.

-

Reduction: The ester is then reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBALH).

-

Deprotection: Finally, the protecting groups are removed to yield DOPEGAL.

References

- 1. Convenient syntheses of biogenic aldehydes, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]

- 3. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxyphenylglycolaldehyde (Dopegal) [lgcstandards.com]

- 5. usbio.net [usbio.net]

- 6. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of 3,4-dihydroxyphenylglycolaldehyde in human brain by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, a valuable intermediate in pharmaceutical research and a precursor to important catecholamines like noradrenaline. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, procedural explanations, and safety protocols.

Introduction and Significance

This compound, also known as noradrenalone, is a ketone derivative of the neurotransmitter norepinephrine.[1][2] Its structure, featuring a catechol ring and a hydroxyethanone side chain, makes it a critical building block for the synthesis of various adrenergic agonists and other pharmacologically active compounds.[3][4] Understanding its synthesis is fundamental for researchers exploring catecholamine metabolism and developing novel therapeutics targeting the adrenergic system.[5][6]

This guide outlines a robust two-step synthetic pathway involving a Friedel-Crafts acylation followed by a deprotection step. The rationale behind the choice of reagents, reaction conditions, and purification methods is discussed to provide a thorough understanding of the synthetic strategy.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Friedel-Crafts Acylation: Reaction of catechol with acetoxyacetyl chloride in the presence of a Lewis acid catalyst to form 2-acetoxy-1-(3,4-dihydroxyphenyl)ethanone.

-

Deprotection: Hydrolysis of the acetate protecting group to yield the final product, this compound.

This strategy utilizes a protecting group for the hydroxyl moiety on the acylating agent to prevent unwanted side reactions during the Friedel-Crafts acylation.

PART 1: EXPERIMENTAL PROTOCOLS

Step 1: Friedel-Crafts Acylation of Catechol with Acetoxyacetyl Chloride

This procedure details the synthesis of the intermediate, 2-acetoxy-1-(3,4-dihydroxyphenyl)ethanone.

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation of Catechol.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Catechol | C₆H₆O₂ | 110.11 | 11.0 g (0.1 mol) | High purity, freshly opened container |

| Acetoxyacetyl chloride | C₄H₅ClO₃ | 136.53 | 15.0 g (0.11 mol) | Moisture sensitive, handle under inert gas |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 30.0 g (0.225 mol) | Highly hygroscopic, handle in a glovebox |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, freshly distilled |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL (6M) | For workup |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Protocol:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (30.0 g, 0.225 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve catechol (11.0 g, 0.1 mol) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel. Dissolve acetoxyacetyl chloride (15.0 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and add it to a separate dropping funnel.